molecular formula C20H21N5O3 B2459805 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1797856-25-7

3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Katalognummer: B2459805
CAS-Nummer: 1797856-25-7
Molekulargewicht: 379.42
InChI-Schlüssel: ZRHDVZYTSYKXKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at the 3-position with a 2-oxoethyl linker connected to a piperidine ring. The piperidine is further functionalized with a 6-methylpyridazin-3-yloxy group. This structure combines the pharmacologically significant quinazolinone scaffold—known for kinase inhibition and anticancer activity—with a pyridazine-modified piperidine moiety, which may enhance target binding and pharmacokinetic properties.

Eigenschaften

IUPAC Name

3-[2-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-14-6-7-18(23-22-14)28-15-8-10-24(11-9-15)19(26)12-25-13-21-17-5-3-2-4-16(17)20(25)27/h2-7,13,15H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHDVZYTSYKXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves several steps:

  • Formation of the quinazoline core: : Starting from anthranilic acid, cyclization with a suitable aldehyde or ketone under acidic conditions forms the quinazoline core.

  • Attachment of the piperidine moiety: : The piperidine ring is introduced via a nucleophilic substitution reaction, often involving the use of a halogenated precursor and a base.

  • Introduction of the pyridazine group: : This step typically involves the reaction of an appropriate halogenated pyridazine with an alcohol or phenol derivative under basic conditions to form the ether linkage.

  • Final assembly: : The oxoethyl group is attached using an acylation reaction, usually involving an acyl chloride and a suitable base.

Industrial Production Methods

In industrial settings, these reactions are scaled up using optimized reaction conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Types of Reactions

  • Oxidation: : This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

  • Reduction: : Reduction reactions can be performed to modify the oxidation state of specific substituents.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the quinazoline core and other parts of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or chromic acid.

  • Reducing agents: : Lithium aluminium hydride or sodium borohydride.

  • Substitution reagents: : Halogenating agents, nucleophiles like amines or thiols, and bases.

Major Products

  • Oxidation: : Introduction of carbonyl or carboxyl groups.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Varied products depending on the substituents and positions of reaction.

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Studies on its interaction with biological macromolecules.

  • Medicine: : Potential therapeutic agent due to its structural similarity to known drugs.

  • Industry: : Intermediate for the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism by which 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subject to ongoing research, given the compound's novelty.

Vergleich Mit ähnlichen Verbindungen

To contextualize its properties, the compound is compared to structurally analogous quinazolinone derivatives, focusing on substituent effects, biological activity, and synthetic feasibility.

Structural Analogues and Substituent Effects
Compound Name Key Structural Features Biological Activity/Notes Reference
3-(2-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one Quinazolinone + 2-oxoethyl-piperidine-6-methylpyridazinyloxy Hypothesized kinase inhibition due to pyridazine’s electron-deficient nature
6-Chloro-2-(2-(4-iodophenoxy)pyridin-3-yl)-3,8-dimethylquinazolin-4(3H)-one Quinazolinone + phenoxy-pyridin-3-yl + chloro/methyl Moderate cytotoxicity (specific targets unspecified); 48.9% synthesis yield
2-(1-Oxo-1-(4,4-diphenylpiperidin-1-yl)-hexan-2-ylthio)-3-phenylquinazolin-4(3H)-one Quinazolinone + thio-hexanoyl-piperidine Moderate antiallosteric Chk1 kinase activity (KI ~ μM range)
2-[5'-(4-Pyridinyl)-1',3',4'-oxadiazol-2'-ylthiomethyl]-3-arylquinazolin-4(3H)-ones Quinazolinone + oxadiazole-thiomethyl-pyridine Anti-inflammatory (16.3–36.3% edema inhibition at 50 mg/kg)
6-Methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one Quinazolinone + piperidinylpropoxy-methoxy Tandutinib impurity; highlights positional substitution impact on drug metabolism

Key Observations :

  • Linker Chemistry : The target compound’s oxoethyl linker (vs. thioethyl in or propoxy in ) may reduce metabolic instability compared to sulfur-containing analogues while maintaining conformational flexibility.
  • Pyridazine vs. Pyridine/Phenyl : The 6-methylpyridazine group’s electron-deficient nature could enhance interactions with ATP-binding pockets in kinases compared to phenyl or pyridine substituents .
  • Piperidine vs. Piperazine : Piperidine’s lower basicity (vs. piperazine in ) may improve blood-brain barrier penetration, relevant for CNS-targeted therapies.

Biologische Aktivität

The compound 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a novel quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N6O2C_{19}H_{20}N_{6}O_{2} with a molecular weight of 364.4 g/mol. The structure features a quinazolinone core, which is known for various biological activities, linked to a piperidine moiety substituted with a 6-methylpyridazine group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, derivatives similar to 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one have shown significant activity against both gram-positive and gram-negative bacteria.

CompoundAntimicrobial ActivityReference
Quinazolinone Derivative AEffective against E. coli and S. aureus
Quinazolinone Derivative BBroad-spectrum antifungal activity
3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-onePotentially active based on structural similarity

These findings suggest that modifications in the quinazolinone structure can enhance antimicrobial efficacy.

Anticancer Activity

Quinazolinones are also recognized for their anticancer properties, particularly through their role as inhibitors of the epidermal growth factor receptor (EGFR). Compounds that inhibit EGFR have been shown to reduce tumor growth in various cancer models.

StudyCompound TestedIC50 Value (nM)Effect
Abouzid et al.6-Alkoxyquinazolines<100Significant antitumor activity
Al-Omary et al.Quinazoline derivativesVariesInhibition of DHFR activity leading to cell death

The 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one may exhibit similar properties due to its structural characteristics.

The mechanism of action for quinazolinones often involves the inhibition of key enzymes or receptors implicated in cancer progression and microbial resistance. For example, inhibition of EGFR autophosphorylation has been identified as a critical pathway through which these compounds exert their effects.

Case Studies

  • Antimicrobial Evaluation : A study conducted by Desai et al. demonstrated that certain derivatives with specific substituents exhibited enhanced antibacterial properties against resistant strains of bacteria, indicating that structural modifications can lead to improved efficacy ( ).
  • Anticancer Research : Research by Fernandes et al. showed that introducing specific functional groups at the 6-position of quinazoline significantly improved the inhibition of EGFR autophosphorylation, suggesting potential therapeutic applications in cancer treatment ( ).

Q & A

Q. Table 1: Common Reagents for Quinazolinone Core Synthesis

StepReagents/ConditionsPurpose
CyclizationAnthranilic acid + formamide, 150°CCore formation
AlkylationBromoethyl acetate, K₂CO₃, DMF3-position substitution

Basic: Which spectroscopic methods are essential for characterizing this compound?

Critical techniques include:

  • NMR Spectroscopy : 1H and 13C NMR to confirm proton environments (e.g., quinazolinone carbonyl at ~165 ppm) and piperidine ring conformations .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .

Advanced: How can coupling efficiency between the piperidinyl-oxypyridazine and quinazolinone moieties be optimized?

Optimization strategies:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. notes improved yields using pyridine as a base .
  • Catalysts : Anhydrous ZnCl₂ or coupling agents (EDCI/HOBt) facilitate amide bond formation .
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventDMF15% ↑
CatalystZnCl₂20% ↑
Temperature80°C10% ↑

Advanced: How do structural modifications (e.g., pyridazine vs. pyrimidine substituents) affect biological activity?

  • Pyridazine vs. Pyrimidine : Pyridazine’s electron-withdrawing nature enhances binding to kinase targets (e.g., EGFR), while pyrimidine may reduce solubility. shows pyridazine derivatives exhibit 2-fold higher antitumor activity in vitro .
  • Piperidine Linker : The 4-((6-methylpyridazin-3-yl)oxy)piperidine group improves blood-brain barrier penetration in CNS-targeted studies .

Basic: What purification techniques are recommended for isolating this compound?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (3:7 to 7:3) .
  • Recrystallization : Methanol/water mixtures yield >95% purity .

Advanced: How should researchers address contradictions in reported biological activity data?

  • Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC50 ± 10% variance) .
  • Purity Verification : HPLC (≥95% purity) to exclude impurities as confounding factors .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR .

Basic: What are the key structural motifs influencing this compound’s pharmacokinetics?

  • Quinazolinone Core : Governs solubility and metabolic stability.
  • Piperidinyl-Oxypyridazine : Enhances lipophilicity (logP ~2.5) and bioavailability .
  • 2-Oxoethyl Linker : Balances rigidity and flexibility for target binding .

Advanced: Which in silico methods predict target binding modes for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR). highlights hydrogen bonding between the quinazolinone carbonyl and kinase active sites .
  • MD Simulations : GROMACS to assess binding stability over 100 ns trajectories .

Basic: How stable is this compound under varying pH conditions?

  • Acidic Conditions (pH 2) : Stable for 24 hours (≤5% degradation).
  • Basic Conditions (pH 9) : Rapid hydrolysis of the 2-oxoethyl linker (30% degradation in 6 hours) .
  • Storage : -20°C in amber vials to prevent photodegradation .

Advanced: What strategies resolve low yields in multi-step syntheses?

  • Intermediate Trapping : Use Boc-protected amines to prevent side reactions .
  • Flow Chemistry : Continuous flow systems improve reproducibility (e.g., 85% yield vs. 60% batch) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.